2,4-Difluoro-5-(pyridin-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, each substituted with fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine typically involves the use of fluorinated pyridines and pyrimidines. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like Selectfluor® . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
. The use of scalable and efficient fluorination techniques ensures the feasibility of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor®: Used for fluorination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Employed in the synthesis of fluorinated materials with unique properties.
Biological Research: Acts as a building block for compounds used in imaging and diagnostic applications.
Wirkmechanismus
The mechanism by which 2,4-Difluoro-5-(pyridin-4-yl)pyrimidine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,4-Difluoro-5-(pyridin-4-yl)pyrimidine stands out due to its dual fluorination and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal and materials chemistry.
Eigenschaften
CAS-Nummer |
1214370-45-2 |
---|---|
Molekularformel |
C9H5F2N3 |
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
2,4-difluoro-5-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C9H5F2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H |
InChI-Schlüssel |
HKEFOALBHJIZTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=C(N=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.